molecular formula C15H13ClN2O2 B1488078 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one CAS No. 1440519-73-2

2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one

Cat. No.: B1488078
CAS No.: 1440519-73-2
M. Wt: 288.73 g/mol
InChI Key: VRKYIOICHNNDBW-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one is a useful research compound. Its molecular formula is C15H13ClN2O2 and its molecular weight is 288.73 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClN2O2. It features a pyrrolo[3,4-b]pyridine core structure characterized by a fused bicyclic system containing both pyridine and pyrrole rings. The presence of chlorine and methoxybenzyl substituents contributes to its reactivity and potential biological activity .

Structural Overview

PropertyValue
Molecular FormulaC15H13ClN2O2
IUPAC Name2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
CAS Number1440519-73-2
Purity95%

Muscarinic Acetylcholine Receptor Modulation

Research indicates that this compound acts as an allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype. This receptor plays a significant role in cognitive processes and is implicated in disorders such as schizophrenia . The modulation of M4 receptors may offer therapeutic avenues for cognitive enhancement and treatment of neurodegenerative diseases.

Interaction Profiles

Studies have employed radioligand binding assays to evaluate the binding affinity of this compound to various biological targets. Its interaction with muscarinic receptors suggests a potential for developing treatments for cognitive impairments associated with psychiatric conditions .

Comparative Biological Activity

The biological activity of this compound can be compared to other compounds within the pyrrolo[3,4-b]pyridine class. The following table summarizes notable structural analogs and their biological activities:

Compound NameStructural FeaturesBiological Activity
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-oneLacks chloro and methoxy groupsAllosteric modulator
2-Chloro-6-(phenyl)pyrrolo[3,4-b]pyridineContains phenyl instead of methoxybenzylPotential anti-cancer activity
2-Methyl-6-(4-methoxyphenyl)pyrrolo[3,4-b]pyridineMethyl group instead of chlorineNeuroprotective effects

Study on Cognitive Enhancement

In a study evaluating the cognitive-enhancing effects of various muscarinic receptor modulators, this compound was shown to improve performance in memory tasks in animal models. The results indicated significant improvements in learning and memory retention when administered at specific dosages .

Antiparasitic Activity Investigation

Another investigation focused on the antiparasitic properties of related compounds revealed that modifications in the structure could lead to enhanced activity against drug-resistant strains. While direct studies on this compound were limited, its structural analogs exhibited promising results against various parasitic infections .

Properties

IUPAC Name

2-chloro-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-20-11-4-2-10(3-5-11)8-18-9-13-12(15(18)19)6-7-14(16)17-13/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKYIOICHNNDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of crude methyl 6-chloro-2-(chloromethyl)nicotinate (10 g, 45.4 mmol) in THF (150 mL) was added PMBNH2 (15.5 g, 113.5 mmol) at 0° C. The resulting reaction mixture was stirred at room temperature for 16 hours before it was concentrated under reduced pressure to give a crude product. After washing with MTBE (100 mL×3), the title compound was obtained (8.8 g, yield 67%) as a white solid. MS: 288.8 (M+H+, 10).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
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2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
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2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
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2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Reactant of Route 5
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2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Reactant of Route 6
2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.